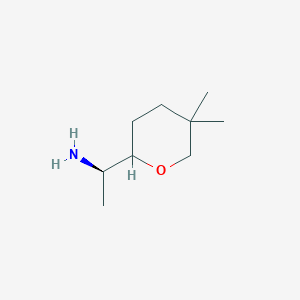
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide, also known as DMBMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In material science, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been used as a building block for the synthesis of novel organic semiconductors. In environmental science, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been used as a fluorescent probe for the detection of heavy metal ions.
Mécanisme D'action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is not fully understood, but studies have shown that it interacts with specific target proteins in cells, leading to the induction of apoptosis in cancer cells. N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has also been shown to inhibit the activity of certain enzymes, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been shown to have a low toxicity profile and does not cause significant adverse effects on normal cells. In cancer cells, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide induces apoptosis, leading to cell death. N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has also been shown to inhibit the growth of cancer cells by suppressing the activity of specific enzymes. In addition, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several advantages for lab experiments, including its low toxicity profile, scalability of synthesis, and potential applications in various fields. However, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has some limitations, including its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the research on N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide. One potential direction is the optimization of its synthesis method to improve its scalability and cost-effectiveness. Another direction is the investigation of its potential applications in other fields, such as energy storage and catalysis. Further studies are also needed to elucidate the mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine and 3-methoxybenzoyl chloride in the presence of a base catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been optimized to provide a scalable and cost-effective approach for its production.
Propriétés
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-7-8-11(2)15-14(10)18-17(22-15)19-16(20)12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIUUNSQPQYCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2853446.png)
![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2853447.png)
![(E)-methyl 2-cyano-3-(2-(2,4-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2853448.png)


![2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2853453.png)

![8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2853458.png)


![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(2-nitrophenyl)methoxy]amine](/img/structure/B2853461.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2853464.png)
